molecular formula C9H7BrN2O B15045841 8-Bromo-6-methoxyquinazoline

8-Bromo-6-methoxyquinazoline

Cat. No.: B15045841
M. Wt: 239.07 g/mol
InChI Key: YNITZHDMJVFTRM-UHFFFAOYSA-N
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Description

8-Bromo-6-methoxyquinazoline is a heterocyclic aromatic organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-6-methoxyquinazoline typically involves the bromination of 6-methoxyquinazoline. One common method includes the reaction of 6-methoxyquinazoline with bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-6-methoxyquinazoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form quinazoline derivatives with different functional groups.

    Reduction Reactions: The quinazoline ring can be reduced to form dihydroquinazoline derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, thiols, and organometallic compounds. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (MCPBA) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed:

  • Substitution reactions yield various substituted quinazoline derivatives.
  • Oxidation reactions produce quinazoline N-oxides or other oxidized derivatives.
  • Reduction reactions result in dihydroquinazoline compounds.

Scientific Research Applications

8-Bromo-6-methoxyquinazoline has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Industry: The compound is utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 8-Bromo-6-methoxyquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups enhance its binding affinity and specificity towards these targets. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its biological effects.

Comparison with Similar Compounds

  • 6-Bromo-8-methoxyquinoline
  • 8-Bromoquinazoline
  • 6-Methoxyquinazoline

Comparison: 8-Bromo-6-methoxyquinazoline is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced potency and selectivity in various applications, making it a valuable compound in research and industry.

Properties

Molecular Formula

C9H7BrN2O

Molecular Weight

239.07 g/mol

IUPAC Name

8-bromo-6-methoxyquinazoline

InChI

InChI=1S/C9H7BrN2O/c1-13-7-2-6-4-11-5-12-9(6)8(10)3-7/h2-5H,1H3

InChI Key

YNITZHDMJVFTRM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CN=CN=C2C(=C1)Br

Origin of Product

United States

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